molecular formula C10H8FNO2S B232527 Sporeamicin C CAS No. 141340-34-3

Sporeamicin C

Cat. No. B232527
CAS RN: 141340-34-3
M. Wt: 699.9 g/mol
InChI Key: PLXBYEZLPVFWDI-UHFFFAOYSA-N
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Description

Sporeamicin C is a macrolide antibiotic produced by the strain of Saccaropolyspora sp. L53-18 . It has an anti-Gram-positive bacteria effect, but no anti-Gram-negative bacteria effect . It has cross-resistance with macrolide antibiotics .

Scientific Research Applications

Antibiotic Properties

Sporeamicin C has been studied for its antibiotic properties, particularly against Gram-positive bacteria. Research indicates that it shows in vitro activity against a variety of these bacteria, making it a candidate for potential clinical applications in treating bacterial infections. Sporeamicin A, closely related to Sporeamicin C, was found to be effective in mouse protection tests against pathogens like Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae, suggesting similar potential for Sporeamicin C (Morishita et al., 1992).

Chemical Characterization and Isolation

Sporeamicin C's isolation and characterization are crucial for understanding its potential applications. It was isolated from the culture nitrate of an actinomycete and extracted using chloroform, followed by purification and crystallization. The molecular formula of Sporeamicin A, similar to Sporeamicin C, was determined to be C37H63NO12, which might provide insights into the structural basis of its biological activity (Yaginuma et al., 1992).

Structural Analysis

Understanding the structure of Sporeamicin C is essential for its potential therapeutic applications. Studies on Sporeamicin A, involving spectroscopic and X-ray crystallographic studies, revealed a unique structure containing a 2,3-dihydro-3-oxofuran moiety as part of a 14-membered macrolide ring. This structural information can be critical for synthetic modifications and enhancing its antibiotic efficacy (Morishita et al., 1992).

properties

IUPAC Name

2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-8-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-34(8,42)31(48-33-26(38)23(37-11)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-35(9,43-12)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,37-38,40,42H,13-16H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXBYEZLPVFWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)NC)O)(C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sporeamicin C

CAS RN

141340-34-3
Record name Sporeamicin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141340343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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